molecular formula C13H17BFNO4 B7957705 3-Amino-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-Amino-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7957705
M. Wt: 281.09 g/mol
InChI Key: HGYWAPMLMGGTNO-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an amino group, a fluorine atom, and a boronic ester group attached to a benzoic acid core. The boronic ester group, in particular, makes it a valuable reagent in various chemical reactions, including the widely-used Suzuki–Miyaura coupling.

Properties

IUPAC Name

3-amino-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)7-5-8(11(17)18)10(15)9(16)6-7/h5-6H,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYWAPMLMGGTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)N)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

3-Amino-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Used as a probe in biological systems to study enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a boronic ester. In Suzuki–Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The amino and fluorine groups can also participate in various interactions, enhancing the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both an amino group and a fluorine atom, which provide additional sites for chemical modification and enhance its reactivity compared to similar boronic ester compounds. This makes it a versatile reagent in various chemical transformations and applications.

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